molecular formula C20H12N4O2 B3314156 6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 950276-51-4

6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No. B3314156
CAS RN: 950276-51-4
M. Wt: 340.3 g/mol
InChI Key: VYLXGOOOFCGIQK-UHFFFAOYSA-N
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Description

The compound “6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring that has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves various synthetic methods . New molecules were designed by substituting different substituents based on 3D QSAR outcomes . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives are complex and involve several steps . The reactions are carefully controlled to ensure the correct substitution and formation of the desired product .

Future Directions

The future directions for “6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one” and similar compounds involve further exploration of their biological applications . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . The discovery of new 1,2,4-oxadiazole-based anticancer drugs is a promising future direction .

properties

IUPAC Name

6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrido[2,1-b]quinazolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O2/c25-20-14-9-4-5-11-16(14)21-18-15(10-6-12-24(18)20)19-22-17(23-26-19)13-7-2-1-3-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLXGOOOFCGIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
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6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 3
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6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 4
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6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 5
6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 6
6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one

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